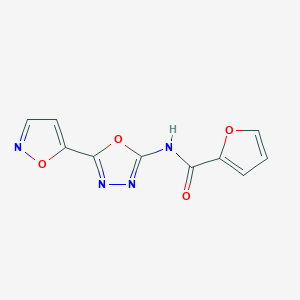
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as IOF-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. IOF-1 is a synthetic compound that can be synthesized using a variety of methods, and its unique chemical structure has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrases and matrix metalloproteinases, which are involved in various cellular processes such as metabolism and extracellular matrix remodeling.
Biochemical and Physiological Effects:
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and exhibit antimicrobial properties. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it has been shown to exhibit neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for use in laboratory experiments, including its small size, which allows for easy penetration into cells and tissues, and its unique chemical structure, which allows for easy modification and optimization for specific applications. However, one limitation of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, including its optimization for specific applications in medicine, agriculture, and environmental science. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide could lead to improved yields and cost-effectiveness for its production.
Synthesemethoden
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA).
Wissenschaftliche Forschungsanwendungen
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in the field of environmental science, where it has been shown to have antimicrobial properties against various microorganisms.
Eigenschaften
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-8(6-2-1-5-16-6)12-10-14-13-9(17-10)7-3-4-11-18-7/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPRKCSBAQHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)
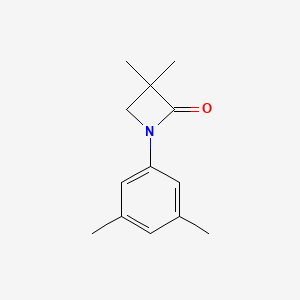
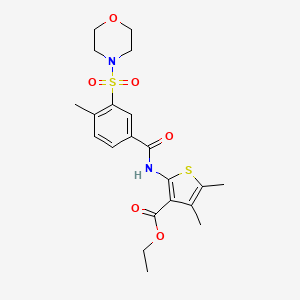
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
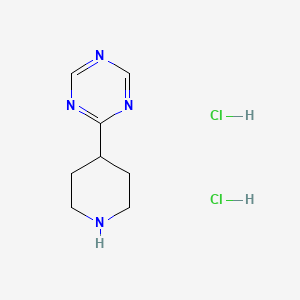
![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)
![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

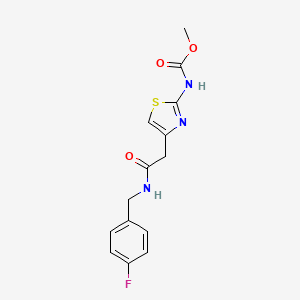
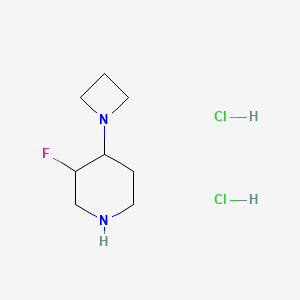
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
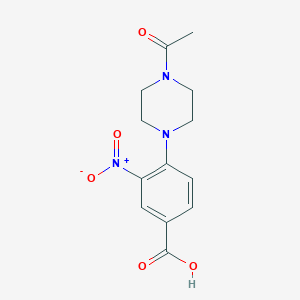
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)